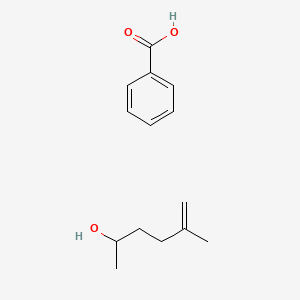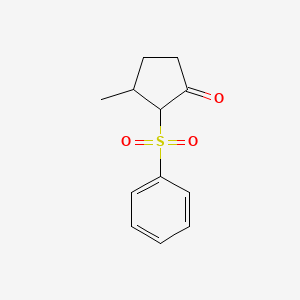
2-(Benzenesulfonyl)-3-methylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfonyl)-3-methylcyclopentan-1-one is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to a carbon atom This compound is notable for its unique structure, which includes a benzenesulfonyl group attached to a cyclopentanone ring with a methyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-3-methylcyclopentan-1-one typically involves the reaction of benzenesulfonyl chloride with 3-methylcyclopentanone. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the sulfonyl chloride group. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
- Reaction Time: 4-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of sulfonamides or sulfonate esters.
Applications De Recherche Scientifique
2-(Benzenesulfonyl)-3-methylcyclopentan-1-one has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in catalytic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfonyl)-3-methylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying cellular processes.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the cyclopentanone ring.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonyl compounds.
4-(2-Aminoethyl)benzenesulfonamide: A sulfonamide derivative with different biological activities.
Uniqueness: 2-(Benzenesulfonyl)-3-methylcyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a benzenesulfonyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
113459-59-9 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O3S/c1-9-7-8-11(13)12(9)16(14,15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clé InChI |
KJVAEJQSYIWIMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C1S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









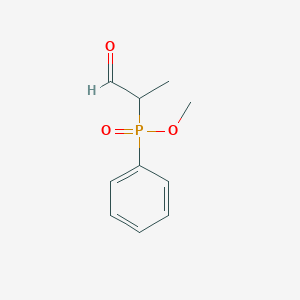
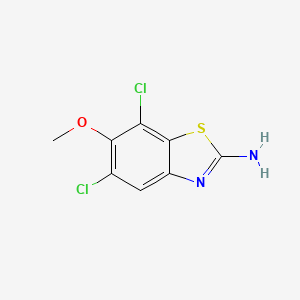
![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
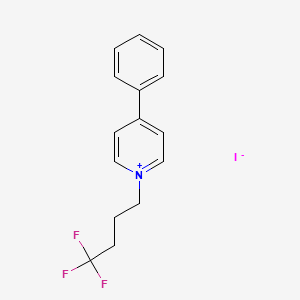
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
